Methyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate is an organic compound with a complex structure that includes a thiazole ring and a tetrahydrothiopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate typically involves the reaction of tetrahydro-2H-thiopyran-4-carboxylic acid with thiazole derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
Methyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl tetrahydro-2H-thiopyran-4-carboxylate
- Methyl tetrahydro-2H-pyran-4-carboxylate
- Tetrahydro-2H-thiopyran-4-yl derivatives
Uniqueness
Methyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate is unique due to its specific combination of a thiazole ring and a tetrahydrothiopyran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H13NO2S2 |
---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
methyl 2-(thian-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H13NO2S2/c1-13-10(12)8-6-15-9(11-8)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3 |
InChI Key |
ROZBOCFHQKUASW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2CCSCC2 |
Origin of Product |
United States |
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